molecular formula C20H22N4O3S B2739188 1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034312-10-0

1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No. B2739188
CAS RN: 2034312-10-0
M. Wt: 398.48
InChI Key: ZQTCSFLQDOEHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. It has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Reactivity

Compounds featuring the sulfonyl-1,2,3-triazole moiety are known for their versatile reactivity, which allows for the construction of complex molecules with potential therapeutic applications. For instance, the regiocontrolled synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes demonstrates the utility of 1-sulfonyl-1,2,3-triazoles in producing compounds with significant synthetic value (Miura et al., 2013). This methodology highlights the potential for developing novel therapeutics through targeted synthesis strategies.

Biological Activity

The structural motifs present in these compounds are often explored for their biological activities, leading to the discovery of new drugs. For example, the discovery of AZD9833, a selective estrogen receptor degrader and antagonist, underscores the importance of such chemical frameworks in developing treatments for diseases like ER+ breast cancer (Scott et al., 2020). This compound's development from a tricyclic indazole series, which shares a conceptual foundation with triazole derivatives, illustrates the critical role of chemical synthesis in drug discovery and development.

Antimicrobial and Anticancer Properties

Compounds derived from 1,2,3-triazoles have been investigated for their antimicrobial and anticancer properties, offering insights into their potential therapeutic applications. The synthesis of novel 1,2,3-triazole derivatives and their evaluation for in vitro antibacterial activity (Sreerama et al., 2020) and the antibacterial potential of some monocyclic β-lactams containing triazole moieties (Parvez et al., 2010) are examples of research exploring the health-related applications of these chemical structures.

properties

IUPAC Name

1-[1-(3-phenoxypropylsulfonyl)azetidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c25-28(26,13-7-12-27-19-10-5-2-6-11-19)23-14-18(15-23)24-16-20(21-22-24)17-8-3-1-4-9-17/h1-6,8-11,16,18H,7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTCSFLQDOEHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CCCOC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

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